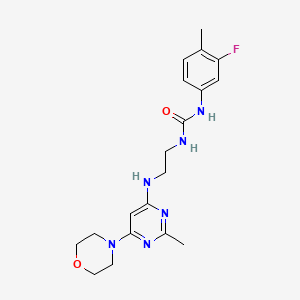

1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea" is a novel molecule that can be inferred to have potential biological activity based on the structure-activity relationship (SAR) of similar compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives with biological activities, such as acetylcholinesterase inhibition and anti-cancer properties through the PI3K/AKT signaling pathway.

Synthesis Analysis

The synthesis of related compounds involves the creation of urea derivatives with specific substituents that confer biological activity. For instance, the first paper describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties for antiacetylcholinesterase activity . The second paper discusses the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML) . These syntheses involve structure-based design and SAR analysis to identify potent compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. The papers suggest that the presence of specific groups and the length of the spacer between pharmacophoric units are crucial for interaction with the target enzymes or receptors. For example, the optimal chain length for acetylcholinesterase inhibitors corresponds to five methylene groups, which allows efficient interaction with enzyme hydrophobic binding sites . Similarly, the presence of a pyrimidinylthio moiety in the thiadiazolylurea derivatives is important for the anti-CML activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the urea linkage and the attachment of various substituents that are essential for the desired biological activity. The papers do not provide detailed reaction mechanisms, but it is clear that the synthesis requires careful selection of reactants and conditions to achieve the correct substitution pattern for high inhibitory activities or potent anti-CML activity .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the compounds, it can be deduced that these properties are influenced by the molecular structure. The flexibility of the spacer and the nature of the substituents can affect the solubility, stability, and overall reactivity of the compounds. The presence of aromatic or heteroaromatic rings, as well as substituents like trifluoromethyl groups, can also impact the lipophilicity and, consequently, the pharmacokinetic properties of the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have synthesized a range of N-alkyl substituted urea derivatives to evaluate their antibacterial and antifungal activities. These derivatives, especially those with morpholine moiety and fluoro substituents on the phenyl ring, have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. This demonstrates the compound's relevance in developing new antimicrobial agents (Zheng et al., 2010).

Antioxidant Activity

Another research focus has been the synthesis of urea derivatives for the evaluation of their antioxidant activities. By manipulating the core structure and functional groups, scientists have created compounds with significant antioxidant properties, indicating potential applications in protecting against oxidative stress-related diseases (George et al., 2010).

Neurokinin-1 Receptor Antagonism

The development of neurokinin-1 (NK1) receptor antagonists has also been a significant area of research. These compounds, including structures related to the mentioned urea derivative, are investigated for their potential to modulate neurological pathways and could offer new treatments for depression and anxiety by attenuating stress-induced hyperarousal without inducing sedation (Harrison et al., 2001).

Enzyme Inhibition for Cancer Therapy

Compounds structurally related to the specified urea derivative have been synthesized and assessed for their ability to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. These inhibitory activities suggest potential applications in treating diseases where enzyme regulation is beneficial, including certain types of cancer (Li et al., 2019).

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN6O2/c1-13-3-4-15(11-16(13)20)25-19(27)22-6-5-21-17-12-18(24-14(2)23-17)26-7-9-28-10-8-26/h3-4,11-12H,5-10H2,1-2H3,(H,21,23,24)(H2,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQLQYSLOJWMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)